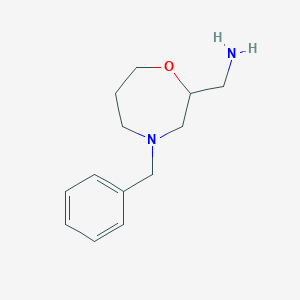

(4-Benzyl-1,4-oxazepan-2-yl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-benzyl-1,4-oxazepan-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c14-9-13-11-15(7-4-8-16-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUZFLQOWHVNBQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(OC1)CN)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112925-36-7 | |

| Record name | 1-(4-benzyl-1,4-oxazepan-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Benzyl-1,4-oxazepan-2-yl)methanamine: Molecular Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecule (4-Benzyl-1,4-oxazepan-2-yl)methanamine, a heterocyclic compound with significant potential in medicinal chemistry. We will delve into its molecular architecture, propose a detailed synthetic pathway, outline robust characterization methodologies, and explore its promising applications, particularly in the realm of drug discovery.

Introduction: The Significance of the 1,4-Oxazepane Scaffold

The 1,4-oxazepane ring system, a seven-membered heterocycle containing both oxygen and nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility allow for precise spatial presentation of substituents, making it an attractive core for designing molecules that can effectively interact with biological targets. Derivatives of 1,4-oxazepane have shown a wide range of biological activities, including acting as dopamine D4 receptor ligands and monoamine reuptake inhibitors.[1] The title compound, this compound, incorporates this key heterocyclic motif with additional pharmacophoric features—a benzyl group and a primary aminomethyl substituent—that suggest its potential as a modulator of neurological pathways.

Molecular Structure and Physicochemical Properties

The core of this compound is the 1,4-oxazepane ring. A benzyl group is attached to the nitrogen at position 4, and a methanamine group is appended to the carbon at position 2.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀N₂O | Calculated |

| Molecular Weight | 220.31 g/mol | Calculated |

| Topological Polar Surface Area (TPSA) | 38.3 Ų | Calculated |

| logP (octanol-water partition coefficient) | 1.8 | Calculated |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 2 | Calculated |

| Rotatable Bonds | 3 | Calculated |

The presence of a basic nitrogen in the ring and a primary amine allows for salt formation, which can be advantageous for pharmaceutical formulations. The benzyl group introduces aromaticity and lipophilicity, which can influence the molecule's interaction with protein targets and its pharmacokinetic properties.

Caption: Retrosynthetic analysis for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-butyl (2-hydroxyethyl)(2-oxiranylmethyl)carbamate

-

To a solution of 2-aminoethanol (1.0 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain Boc-protected aminoethanol.

-

To a solution of the Boc-protected aminoethanol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH) (1.2 eq) portion-wise.

-

Stir the mixture for 30 minutes, then add epichlorohydrin (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction carefully with water and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Intramolecular Cyclization to form tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

-

Dissolve the product from Step 1 (1.0 eq) in a suitable solvent such as THF.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH).

-

Heat the reaction mixture to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer, and concentrate.

-

Purify by column chromatography to yield the cyclized product.

Step 3: N-Benzylation

-

To a solution of the product from Step 2 (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH) (1.2 eq) at 0 °C.

-

After stirring for 30 minutes, add benzyl bromide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Step 4: Conversion of the Hydroxymethyl Group to an Aminomethyl Group

-

To a solution of the N-benzylated intermediate (1.0 eq) in DCM at 0 °C, add triethylamine (1.5 eq) followed by methanesulfonyl chloride (1.2 eq).

-

Stir the reaction for 2 hours, then wash with water and brine.

-

Dry the organic layer and concentrate to obtain the mesylated intermediate.

-

Dissolve the crude mesylate in DMF and add sodium azide (3.0 eq).

-

Heat the reaction to 80 °C and stir for 12 hours.

-

Cool the reaction, add water, and extract with ethyl acetate.

-

Dry the organic layer and concentrate to obtain the azido intermediate.

-

Dissolve the azido intermediate in THF/water and add triphenylphosphine (1.5 eq).

-

Stir the reaction at room temperature for 12 hours (Staudinger reaction) to yield the desired this compound.

-

Purify the final product by column chromatography or crystallization.

Characterization

The structural confirmation of this compound would rely on a combination of spectroscopic techniques.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted δC (ppm) | Predicted δH (ppm) (Multiplicity) |

| Oxazepane Ring | ||

| C2 | ~75 | ~3.8 (m) |

| C3 | ~50 | ~3.0-3.2 (m) |

| C5 | ~60 | ~3.9-4.1 (m) |

| C6 | ~55 | ~2.7-2.9 (m) |

| C7 | ~58 | ~2.5-2.7 (m) |

| Benzyl Group | ||

| CH₂ | ~60 | ~3.6 (s) |

| Aromatic C | ~127-138 | ~7.2-7.4 (m) |

| Methanamine Group | ||

| CH₂ | ~45 | ~2.8 (m) |

| NH₂ | - | ~1.5 (br s) |

Note: Predicted chemical shifts are based on analogous structures and may vary. [2] Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 221.16.

2D NMR Spectroscopy: For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) would be essential.

Caption: Workflow for the structural elucidation of the target compound by NMR.

Potential Applications in Drug Development

The structural motifs present in this compound suggest its potential as a therapeutic agent, particularly in the area of neuroscience.

Monoamine Reuptake Inhibition

The 1,4-oxazepane core is present in compounds designed as monoamine reuptake inhibitors. [3]These inhibitors increase the synaptic levels of neurotransmitters such as serotonin, norepinephrine, and dopamine, and are used in the treatment of depression, anxiety, and attention deficit hyperactivity disorder (ADHD). [3]The benzyl and aminomethyl groups of the title compound could confer affinity and selectivity for monoamine transporters.

Dopamine Receptor Ligands

Derivatives of 1,4-oxazepane have also been investigated as selective ligands for the dopamine D4 receptor. [1]The D4 receptor is a target for the development of atypical antipsychotics with a reduced risk of extrapyramidal side effects. The specific substitution pattern of this compound may provide a unique pharmacological profile at this and other dopamine receptor subtypes.

Conclusion

This compound is a fascinating molecule with a promising chemical structure for applications in drug discovery. While its synthesis and biological activity are not yet extensively documented, this guide has provided a comprehensive framework for its preparation, characterization, and potential therapeutic applications. The proposed synthetic route offers a clear path for its creation in the laboratory, and the outlined characterization methods will be crucial for verifying its structure. Further investigation into the pharmacological properties of this compound is warranted and could lead to the development of novel therapeutics for neurological and psychiatric disorders.

References

- Title: 1,4-oxazepane derivatives. Source: Google Patents, WO2012046882A1.

-

Title: New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Source: PubMed. URL: [Link]

Sources

(4-Benzyl-1,4-oxazepan-2-yl)methanamine CAS number and identifiers

An In-Depth Technical Guide to (4-Benzyl-1,4-oxazepan-2-yl)methanamine: A Privileged Scaffold in CNS Drug Discovery

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate, and the broader 1,4-oxazepane scaffold. It is intended for researchers, medicinal chemists, and drug development professionals interested in the synthesis and application of novel heterocyclic compounds for central nervous system (CNS) targets.

Part 1: Core Compound Identification and Properties

This compound serves as a crucial building block in medicinal chemistry. Its identity and physicochemical properties are summarized below.

| Identifier | Value |

| CAS Number | 112925-36-7[1][2] |

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₂₀N₂O[1] |

| Molecular Weight | 220.31 g/mol [1] |

| MDL Number | MFCD11108419[1] |

| Predicted Boiling Point | 331.3 ± 27.0 °C[1] |

| Predicted Density | 1.052 ± 0.06 g/cm³[1] |

| Recommended Storage | Room temperature, protected from light, under an inert atmosphere[1] |

Part 2: The 1,4-Oxazepane Scaffold: A Foundation for Innovation

The seven-membered 1,4-oxazepane ring system is a "privileged scaffold" in modern medicinal chemistry.[3] Its inherent three-dimensionality and conformational flexibility allow it to effectively interact with a wide range of biological targets, particularly within the complex environment of the central nervous system.[3] Unlike more common six-membered rings like morpholines, the seven-membered oxazepane structure provides access to a distinct and less-explored chemical space, offering new opportunities for designing selective and potent therapeutic agents.[4][5] The stability of the ether and amine functionalities within the 1,4-oxazepane system makes it a robust framework for drug design.[6]

Caption: Drug discovery workflow for 1,4-oxazepane derivatives.

Part 4: Synthetic Strategies and Methodologies

While the 1,4-oxazepane scaffold holds significant therapeutic potential, its exploration has been hampered by a lack of reliable and scalable synthetic routes. [4]However, recent advancements are providing more robust protocols for accessing this valuable heterocyclic system.

Key Synthetic Approaches

Several strategies have been developed to construct the 1,4-oxazepane core:

-

Classical Heterocyclization: This involves revisiting and optimizing traditional methods to improve yields and scalability, making it suitable for multigram synthesis. [4]2. Synthesis from N-Propargylamines: This modern approach offers high atom economy and shorter synthetic routes to the 1,4-oxazepane core, representing an efficient alternative to classical methods. [7]3. Polymer-Supported Synthesis: To access chiral derivatives, methods using polymer-supported homoserine have been developed, allowing for the creation of 1,4-oxazepane-5-carboxylic acids with defined stereocenters. [8][9]4. Brønsted Acid-Catalyzed Intramolecular Etherification: A straightforward and efficient strategy for creating diversely substituted 1,4-oxazepanes involves the cyclization of N-tethered bis-alcohols, which proceeds through a benzylic carbocation intermediate. [5]

Sources

- 1. This compound [myskinrecipes.com]

- 2. arctomsci.com [arctomsci.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of Substituted Oxazepanes

Foreword: The Oxazepane Scaffold in Modern Drug Discovery

The seven-membered heterocyclic oxazepane ring system represents a "privileged scaffold" in medicinal chemistry. Occupying a unique chemical space between the well-explored morpholine and azepane structures, oxazepanes offer a flexible, three-dimensional framework that is increasingly utilized in the design of novel therapeutics.[1] Their derivatives have shown promise as enzyme inhibitors, receptor ligands, and potential treatments for a range of diseases, from cancer to neurological disorders.[2][3][4]

However, the therapeutic success of any compound built on this scaffold is not determined by its biological activity alone. It is intrinsically governed by a suite of physicochemical properties that dictate its absorption, distribution, metabolism, and excretion (ADME). This guide provides researchers, scientists, and drug development professionals with a detailed exploration of these critical properties for substituted oxazepanes. We will move beyond mere definitions to explain the causality behind experimental choices, provide validated protocols, and synthesize structure-property relationships to empower the rational design of superior drug candidates.

Core Physicochemical Considerations: An Interplay of Properties

The journey of a drug molecule from administration to its biological target is a complex obstacle course defined by its physical and chemical nature. For oxazepane derivatives, the key to navigating this course lies in the careful tuning of several interconnected properties through strategic substitution. The following diagram illustrates the critical relationship between these core physicochemical parameters and their ultimate impact on a compound's viability.

Caption: Interplay of core physicochemical properties and their influence on pharmacokinetic outcomes.

Chemical Stability: The Achilles' Heel of the Oxazepane Ring

While robust, the oxazepane scaffold contains inherent structural features that can be susceptible to degradation, particularly under specific pH conditions. Understanding these liabilities is paramount for developing stable formulations and predicting in vivo behavior.

Mechanism of Acid-Catalyzed Hydrolysis

The 1,4-oxazepane system contains an ether linkage that is vulnerable to cleavage under strong acidic conditions, such as those found in the stomach.[5][6] This degradation pathway proceeds via protonation of the ether oxygen, followed by nucleophilic attack by water, leading to ring opening. This is a critical consideration for orally administered drug candidates.

Caption: A generalized workflow for the synthesis and physicochemical characterization of novel oxazepane derivatives.

The synthesis of substituted oxazepanes can be achieved through various routes, including cycloaddition reactions, ring-expansions, or the functionalization of a pre-formed heterocyclic core. [7][8][9]Following synthesis, rigorous purification and structural confirmation using techniques like NMR, Mass Spectrometry, and FTIR are mandatory before proceeding to property evaluation. [10]

References

- Title: Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation Source: Google Cloud Search URL

- Title: Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation - PMC - NIH Source: National Institutes of Health URL

- Title: Structure-Activity Relationship of 7-Oxoazepane-2-Carboxylates as Gamma-Secretase Inhibitors: A Comparative Guide Source: BenchChem URL

- Title: The Discovery of Novel 7-Oxoazepane-2-carboxylate Derivatives: A Technical Guide for Drug Development Professionals Source: BenchChem URL

-

Title: Synthesis of substituted benzo[b]o[11][7]xazepine derivatives by the reaction of 2-aminophenols with alkynones Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:

- Title: Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes Source: ChemRxiv URL

-

Title: Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e]o[11][7]xazepin-2(3H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro Source: MDPI URL:

- Title: A Comparative Analysis of the Reactivity of 1,4-Oxazepane and 1,3-Oxazepane Systems Source: BenchChem URL

- Title: New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model Source: PubMed URL

- Title: MOLECULAR DOCKING STUDIES OF OXAZEPINE DERIVATIVES AGAINST CYCLOOXYGENASE-2 ENZYME AS POTENTIAL ANTI-INFLAMMATORY AGENTS Source: RASĀYAN Journal of Chemistry URL

- Title: New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model Source: Journal of Medicinal Chemistry - ACS Publications URL

- Title: Synthesis of analogs of (1,4)

- Title: Design and characterization of oxazepine new drivaives Source: ScienceScholar URL

- Title: Design, synthesis, and computational analysis (molecular docking, DFT, MEP, RDG, ELF)

- Title: Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.

- Title: Oxetanes in Drug Discovery Campaigns - PMC Source: National Institutes of Health URL

- Title: Synthesis and Characterization of New Oxazepine and Oxazepane Derived From Schiff Bases Source: ResearchGate URL

- Title: Synthesis, characterization, antimicrobial and antioxidant screening of novel Oxazepines Source: Indian Journal of Chemistry URL

- Title: 333 Preparation and Characterization of Some 1,3-Oxazepane -7,4-Dione Derivatives and Evaluation of their Biological Activity Source: European Journal of Modern Medicine and Practice URL

- Title: Synthesis ,Characterization and Identification of New Oxazepine,Oxazepane and Oxazinane Compounds from reaction of Source: Google Cloud Search URL

- Title: structure-activity relationship (SAR)

- Title: Navigating the Metabolic Maze: A Comparative Guide to the Stability of 2-(Oxan-2-yl)

- Title: Stability issues of 1,4-Oxazepane derivatives in solution Source: BenchChem URL

- Title: Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane Source: National Institutes of Health URL

- Title: 1,4-Diazepane compounds as potent and selective CB2 agonists: Optimization of metabolic stability Source: ResearchGate URL

- Title: Synthesis, Spectral Characteristics, and Biological Activity of 1,3-Oxazepines and 1,3-Oxazepanes Derived from 6-Nitrobenzothiazol-2-amine Source: ResearchGate URL

- Title: Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation Source: MDPI URL

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sciencescholar.us [sciencescholar.us]

- 11. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to the Stereochemistry of (4-Benzyl-1,4-oxazepan-2-yl)methanamine

Abstract

The spatial arrangement of atoms within a drug molecule is a critical determinant of its pharmacological and toxicological profile. This guide provides a comprehensive technical overview of the stereochemistry of (4-Benzyl-1,4-oxazepan-2-yl)methanamine, a heterocyclic scaffold of significant interest in medicinal chemistry. As a key intermediate for compounds targeting the central nervous system, understanding and controlling its stereochemical attributes is paramount for the development of safe and efficacious therapeutics.[1][2] This document delineates the fundamental stereochemical features of the molecule, presents robust methodologies for the separation and analysis of its stereoisomers, and discusses the definitive assignment of absolute configuration. The protocols and insights herein are curated for researchers, chemists, and drug development professionals dedicated to advancing chiral molecules from discovery to clinical application.

The Imperative of Chirality in Drug Development

In pharmaceutical sciences, it is a well-established principle that the majority of drugs are chiral, with estimates suggesting that 56% of all drugs in use fit this description.[3] Stereoisomers, molecules with the same atomic connectivity but different three-dimensional arrangements, can exhibit profoundly different biological activities.[3] Enantiomers, which are non-superimposable mirror images, often interact differently with chiral biological targets such as enzymes and receptors. One enantiomer may elicit the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even responsible for undesirable or toxic effects (the distomer).[3]

The 1,4-oxazepane scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity as dopamine D4 receptor ligands and potential applications for treating neuropsychiatric disorders.[4][5][6] For this compound, the stereochemistry is not merely an academic curiosity but a critical quality attribute that dictates its potential as a drug candidate or intermediate. Therefore, rigorous stereochemical control and characterization are non-negotiable aspects of its development.

Stereochemical Analysis of the Core Structure

This compound possesses a single stereogenic center at the C2 position of the 1,4-oxazepane ring. The presence of four different substituents (the ring oxygen, the ring nitrogen, the methanamine group, and a hydrogen atom) at this carbon atom gives rise to a pair of enantiomers:

-

(R)-(4-Benzyl-1,4-oxazepan-2-yl)methanamine

-

(S)-(4-Benzyl-1,4-oxazepan-2-yl)methanamine

The nitrogen atom at the N4 position is attached to three different groups (the benzyl group, C3, and C5 of the ring) and has a lone pair. While this could theoretically constitute a second chiral center, the energy barrier for nitrogen inversion in such seven-membered rings is typically low, leading to rapid racemization at room temperature. Consequently, for practical purposes, N4 is not considered a stable stereocenter, and the molecule is treated as possessing a single chiral carbon.

Caption: The (R) and (S) enantiomers of this compound.

Stereoisomer Resolution: A Protocol for Chiral Preparative HPLC

While stereoselective synthesis offers an elegant route to single enantiomers, the resolution of a racemic mixture often provides a more pragmatic and scalable approach, particularly during early-stage development.[7] Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for both analytical and preparative-scale separation of enantiomers.[8][9][10]

The following protocol is a self-validating system for the resolution of racemic this compound. The causality behind the choice of a polysaccharide-based chiral stationary phase (CSP) lies in its broad applicability for resolving primary amines through a combination of hydrogen bonding, π-π interactions, and steric hindrance, which are essential for creating the transient diastereomeric complexes that enable separation.[8]

Experimental Protocol: Chiral Preparative HPLC

-

Column Selection and Conditioning:

-

Column: Chiralpak® AD-H or equivalent amylose-based CSP (e.g., 20 x 250 mm, 5 µm particle size).

-

Rationale: Amylose tris(3,5-dimethylphenylcarbamate) CSPs are highly effective for resolving a wide range of chiral compounds, including those with primary amine functionalities.

-

Conditioning: Equilibrate the column with the mobile phase at the designated flow rate for at least 60 minutes or until a stable baseline is achieved.

-

-

Mobile Phase Optimization (Analytical Scale First):

-

Initial Mobile Phase: Hexane/Isopropanol/Diethylamine (DEA) (80:20:0.1, v/v/v).

-

Rationale: The non-polar alkane (Hexane) and polar alcohol (Isopropanol) mixture modulates solute retention. DEA is a crucial basic modifier that improves peak shape and resolution by minimizing secondary ionic interactions between the basic analyte and residual silanols on the silica support.

-

Optimization: Adjust the ratio of Hexane to Isopropanol to achieve a resolution factor (Rs) > 1.5 and a suitable retention time (typically k' between 2 and 10).

-

-

Sample Preparation:

-

Dissolve the racemic this compound in the mobile phase to a concentration of 5-10 mg/mL.

-

Filter the solution through a 0.45 µm PTFE syringe filter to remove particulates.

-

-

Preparative Chromatography Conditions:

-

Flow Rate: 18-20 mL/min (for a 20 mm ID column).

-

Injection Volume: 1-2 mL, depending on the loading capacity determined during method development.

-

Detection: UV at 254 nm.

-

Fraction Collection: Collect the eluting enantiomers in separate fractions based on the UV chromatogram.

-

-

Post-Run Processing:

-

Combine the fractions corresponding to each pure enantiomer.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Determine the enantiomeric excess (e.e.) of each isolated fraction using the analytical version of the HPLC method.

-

Data Presentation: Expected Chromatographic Data

| Parameter | Enantiomer 1 | Enantiomer 2 |

| Retention Time (t R ) | ~12.5 min | ~15.8 min |

| Tailing Factor (T f ) | 1.1 | 1.2 |

| Selectivity (α) | \multicolumn{2}{c | }{1.35} |

| Resolution (R s ) | \multicolumn{2}{c | }{2.1} |

| Enantiomeric Excess (e.e.) | >99% | >99% |

Definitive Stereochemical Assignment

Once the enantiomers are isolated, their absolute configuration ((R) or (S)) must be unambiguously determined. A multi-pronged approach using orthogonal techniques provides the highest level of confidence.

Caption: Workflow for the separation and stereochemical assignment of enantiomers.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[11][12]

Protocol Outline:

-

Crystallization: Grow single crystals of one of the purified enantiomers (or a salt thereof, e.g., hydrochloride or tartrate salt). This is often the most challenging step and requires screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically using Cu-Kα radiation. The use of copper radiation is often crucial for molecules composed of light atoms (C, H, N, O) to produce a significant anomalous scattering effect, which is necessary for determining the absolute configuration.[13]

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure.

-

Absolute Structure Determination: The absolute configuration is determined by analyzing the anomalous scattering data. The Flack parameter is a critical value; a value close to 0 indicates the correct absolute configuration has been assigned, while a value near 1 suggests the inverted structure is correct.[11]

NMR Spectroscopy with Chiral Derivatizing Agents

When suitable crystals cannot be obtained, NMR spectroscopy offers a powerful alternative.[14][15] By reacting the chiral amine with a chiral derivatizing agent (CDA), a pair of diastereomers is formed. These diastereomers have distinct NMR spectra, allowing for their differentiation. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a classic CDA for primary amines.[16]

Protocol Outline:

-

Derivatization: React separate aliquots of the purified (R)- and (S)-MTPA-Cl with the isolated enantiomer of this compound to form the corresponding Mosher's amides.

-

NMR Analysis: Acquire high-resolution ¹H and ¹⁹F NMR spectra for both diastereomeric amides.

-

Data Interpretation: The chemical shifts of protons (or fluorine atoms) near the newly formed stereocenter will differ between the two diastereomers. By systematically comparing the chemical shift differences (Δδ = δS - δR), the absolute configuration of the original amine can be deduced based on established conformational models of Mosher's amides.[16]

Caption: Formation of diastereomers for NMR-based configuration assignment.

Nuclear Overhauser Effect (NOE) Spectroscopy

For confirming relative stereochemistry, particularly in rigid cyclic systems, 2D NMR techniques like NOESY are invaluable. NOE correlations identify protons that are close in space (<5 Å), providing crucial insights into the molecule's conformation and the relative orientation of substituents. For a 1,4-oxazepane ring, NOE data can help establish the pseudo-axial or pseudo-equatorial nature of the substituent at C2, which is fundamental to its stereochemical description.[14][17]

Conclusion

The stereochemistry of this compound is defined by a single chiral center at the C2 position, giving rise to (R) and (S) enantiomers. The control and analysis of this chirality are critical for its application in drug development. This guide has provided a framework and detailed protocols for the stereochemical investigation of this molecule, from the preparative resolution of its enantiomers by chiral HPLC to the definitive assignment of its absolute configuration using X-ray crystallography and NMR spectroscopy. By adhering to these rigorous, self-validating methodologies, researchers can ensure the stereochemical integrity of their compounds, a foundational requirement for developing novel, safe, and effective therapeutics.

References

-

Uličný, J., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. Available at: [Link]

-

Liaqat, W., & Riaz, M. (2021). Effects of Stereoisomers on Drug Activity. Journal of Pharmaceutical Research International. Available at: [Link]

-

Carver, P. W., et al. (2018). X-ray Crystallography and Unexpected Chiroptical Properties Reassign the Configuration of Haliclonadiamine. PubMed Central. Available at: [Link]

-

Bezanson, M., et al. (2021). Stereo- and Regioselective Synthesis of Polysubstituted Chiral 1,4-Oxazepanes. The Journal of Organic Chemistry. Available at: [Link]

-

Li, X., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry. Available at: [Link]

-

Sonesson, C., et al. (2000). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry. Available at: [Link]

-

MySkinRecipes. (n.d.). This compound. Available at: [Link]

-

de Oliveira, I. P., et al. (2017). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. IUCrJ. Available at: [Link]

-

Kennedy, C. R., et al. (2023). A Chiral Amine Transfer Approach to the Photocatalytic Asymmetric Synthesis of α-Trialkyl-α-tertiary Amines. Organic Letters. Available at: [Link]

-

Pataj, Z., et al. (2021). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules. Available at: [Link]

-

Chemistry LibreTexts. (2022). X-ray Crystallography. Available at: [Link]

-

Allen, F. H., & Johnson, O. (2018). X-ray crystallography and chirality: understanding the limitations. ResearchGate. Available at: [Link]

-

Al-Amiery, A. A., et al. (2023). Oxazepine Derivatives, Synthesis and Applications. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. Available at: [Link]

-

ResearchGate. (n.d.). Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold. Available at: [Link]

-

Reddy, G. S., et al. (2016). Synthesis of substituted benzo[b][7][17]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry. Available at: [Link]

-

Tang, J., et al. (2014). Synthesis and antimicrobial activities of oxazepine and oxazocine derivatives. Zeitschrift für Naturforschung C. Available at: [Link]

-

Reich, H. (2020). NMR Spectroscopy. University of Wisconsin. Available at: [Link]

-

Polshettiwar, S. A., & Dehghan, M. H. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Symmetry. Available at: [Link]

-

Schax, E., et al. (2021). Stereoselective Syntheses of Cyclic Microsclerodermin Derivatives. Chemistry – A European Journal. Available at: [Link]

-

Scriba, G. K. (n.d.). Chiral Drug Separation. ScienceDirect. Available at: [Link]

-

Isenegger, P. G., et al. (2021). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Available at: [Link]

-

Zhang, Y., et al. (2020). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules. Available at: [Link]

-

Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations. Available at: [Link]

-

MySkinRecipes. (n.d.). This compound (Thai). Available at: [Link]

- Google Patents. (2012). WO2012046882A1 - 1,4-oxazepane derivatives.

-

Borbás, A., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry. Available at: [Link]

-

Janežič, M., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry. Available at: [Link]

-

Vianello, R., et al. (2019). Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism in aqueous solution. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 4. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Enantiomeric Separation of New Chiral Azole Compounds [mdpi.com]

- 9. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 10. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. X-ray Crystallography and Unexpected Chiroptical Properties Reassign the Configuration of Haliclonadiamine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]

- 17. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]

The Untapped Therapeutic Potential of Benzyl-Oxazepane Compounds: A Technical Guide for Drug Discovery

Abstract

The oxazepane core, a seven-membered heterocyclic scaffold, represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.[1] This technical guide provides an in-depth exploration of the potential therapeutic applications of a specific, yet underexplored, class of these compounds: benzyl-oxazepane derivatives. While direct research on this specific chemical family is nascent, a comprehensive analysis of the bioactivities of the parent oxazepane scaffold, combined with the known pharmacological contributions of the benzyl moiety, allows for a reasoned projection of their potential. This whitepaper will elucidate the known biological landscape of oxazepanes, detail the synthetic strategies for their derivatization, and present robust experimental protocols for the evaluation of their predicted anticancer, antimicrobial, and neurological activities. We will conclude with a forward-looking perspective on the structure-activity relationships that could guide the rational design of novel benzyl-oxazepane drug candidates.

The Oxazepane Scaffold: A Foundation of Diverse Bioactivity

The seven-membered oxazepane ring is a versatile template for the development of novel therapeutics.[2] Its inherent three-dimensionality and the presence of heteroatoms provide multiple points for chemical modification, leading to a broad range of pharmacological profiles.[1] Extensive research into various oxazepane derivatives has revealed significant potential in several key therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the cytotoxic potential of oxazepine derivatives against various cancer cell lines.[1] For instance, certain benzo[f][3][4]oxazepine derivatives have been shown to induce apoptosis in leukemia (K-562) and breast cancer (T-47D) cell lines, demonstrating selectivity for cancer cells over normal fibroblasts. The proposed mechanism involves the activation of caspase-3 and Bax, alongside the downregulation of Bcl2, leading to programmed cell death. Further research has identified that some oxazepane-related compounds can inhibit tubulin assembly, arresting the cell cycle in the G2/M phase at nanomolar concentrations.

Antimicrobial Activity

The oxazepane nucleus is a promising scaffold for the development of new antimicrobial agents.[5] Derivatives have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria.[6] The mode of action is believed to involve the disruption of bacterial cell wall synthesis or the inhibition of essential enzymes. The Kirby-Bauer disc diffusion method is a commonly employed technique for the initial screening of the antimicrobial efficacy of these compounds.

Neurological and CNS Activity

The neuropharmacological landscape of oxazepane derivatives is another area of active investigation. Certain compounds have shown potential as anxiolytics, anticonvulsants, and neuroprotective agents.[1][7] The structural similarity of the oxazepane ring to some endogenous neuromodulators suggests that these compounds may interact with various receptors and ion channels in the central nervous system. Behavioral assays in animal models are crucial for evaluating the potential anxiolytic and neuroprotective effects of novel derivatives.[8][9]

The Benzyl Moiety: A Key Pharmacophore in Drug Design

The benzyl group is a frequently utilized pharmacophore in medicinal chemistry, known for its ability to modulate the biological activity and physicochemical properties of a parent molecule.[10][11] Its introduction can influence lipophilicity, which affects cell membrane permeability and bioavailability. Furthermore, the aromatic ring of the benzyl group can engage in crucial π-stacking interactions with biological targets, enhancing binding affinity.[3] In the context of anticancer drug design, benzyl derivatives have shown significant cytotoxic effects against various cancer cell lines.[12]

Benzyl-Oxazepane Derivatives: A Frontier of Therapeutic Potential

While direct experimental data on the biological activity of benzyl-oxazepane compounds is limited, a synergistic effect between the oxazepane scaffold and the benzyl moiety can be hypothesized. The combination of the diverse bioactivity of the oxazepane core with the pharmacological contributions of the benzyl group presents a compelling case for their investigation as novel therapeutic agents.

Predicted Anticancer Activity

It is postulated that benzyl-oxazepane derivatives will exhibit potent anticancer activity. The oxazepane core could serve as a rigid scaffold to orient the benzyl group for optimal interaction with the binding sites of anticancer targets, such as tubulin or key apoptotic proteins. The benzyl moiety, in turn, could enhance the cytotoxicity of the compound through its own intrinsic anticancer properties.

Predicted Antimicrobial Activity

The addition of a benzyl group to the oxazepane scaffold is likely to enhance its antimicrobial properties. The increased lipophilicity imparted by the benzyl group could facilitate the transport of the molecule across bacterial cell membranes, leading to higher intracellular concentrations and improved efficacy.

Predicted Neurological Activity

Given the known CNS activity of some oxazepane derivatives, the introduction of a benzyl group could modulate their neuropharmacological profile. The benzyl moiety may influence the ability of these compounds to cross the blood-brain barrier and could alter their binding affinity for specific neurological targets.

Synthetic Strategies and Experimental Protocols

The synthesis of benzyl-oxazepane derivatives can be achieved through various established organic chemistry methodologies. A common approach involves the reaction of a suitable N-benzylated amino alcohol with a cyclic anhydride or a dicarboxylic acid derivative to form the oxazepane ring.

Diagram 1: General Synthetic Pathway for Benzyl-Oxazepane Derivatives

Caption: A generalized workflow for the synthesis of benzyl-oxazepane compounds.

Experimental Protocol: In Vitro Anticancer Activity Evaluation (MTT Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Preparation: Dissolve the synthesized benzyl-oxazepane compounds in DMSO to prepare stock solutions.

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.

-

MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Data Analysis: Dissolve the formazan crystals in a solubilization solution and measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[13]

Diagram 2: Workflow for Anticancer Activity Screening

Caption: Step-by-step process for evaluating the in vitro anticancer potential.

Experimental Protocol: Antimicrobial Susceptibility Testing (Kirby-Bauer Method)

-

Bacterial Culture: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).

-

Agar Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.

-

Disc Application: Impregnate sterile paper discs with known concentrations of the benzyl-oxazepane compounds.

-

Incubation: Place the discs on the inoculated agar surface and incubate at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where bacterial growth is inhibited.[14]

Table 1: Representative Data for Antimicrobial Activity

| Compound | Concentration (µ g/disc ) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |

|---|---|---|---|

| Benzyl-Oxazepane 1 | 50 | 18 | 15 |

| Benzyl-Oxazepane 2 | 50 | 22 | 19 |

| Ampicillin (Control) | 10 | 25 | 22 |

Experimental Protocol: Evaluation of Anxiolytic Activity (Elevated Plus Maze)

-

Animal Model: Use adult mice or rats as the animal model.

-

Compound Administration: Administer the benzyl-oxazepane compounds or a vehicle control to the animals via an appropriate route (e.g., intraperitoneal injection).

-

Elevated Plus Maze Test: After a specific pre-treatment time, place the animal in the center of an elevated plus maze, which consists of two open arms and two closed arms.

-

Behavioral Recording: Record the time spent in the open arms and the number of entries into the open and closed arms for a period of 5-10 minutes.

-

Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

Future Perspectives and Rational Drug Design

The exploration of benzyl-oxazepane compounds represents a promising avenue for the discovery of novel therapeutics. Future research should focus on the synthesis of a diverse library of these derivatives with systematic variations in the substitution pattern on both the benzyl ring and the oxazepane core. This will enable the elucidation of structure-activity relationships (SAR) and the identification of key structural features that govern their biological activity.[3]

Computational modeling and molecular docking studies can be employed to predict the binding modes of these compounds with their putative biological targets, thereby guiding the rational design of more potent and selective drug candidates.[15] The development of benzyl-oxazepane derivatives with optimized pharmacokinetic and pharmacodynamic properties holds the potential to address unmet medical needs in oncology, infectious diseases, and neurology.

References

-

Synthesis and antimicrobial activities of oxazepine and oxazocine derivatives - PubMed. (n.d.). Retrieved from [Link]

-

A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions - PubMed Central. (n.d.). Retrieved from [Link]

-

Design, Synthesis and Biological Evaluation of Novel Heterocyclic Antitumor Compounds. (n.d.). Retrieved from [Link]

-

Examples of biologically active oxazepines | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis, characterization, antimicrobial and antioxidant screening of novel oxazepines. (n.d.). Retrieved from [Link]

-

EMAN RESEARCH PUBLISHING |Full Text|Synthesis, characterization and Antibacterial Evaluation of Novel 1,3-Oxazepine Derivatives Using A Cycloaddition Approach. (n.d.). Retrieved from [Link]

-

Synthesis, Characterization and Evaluation of New Oxazepine Derivatives for Antibacterial Activity - BioScience Academic Publishing. (n.d.). Retrieved from [Link]

-

Some representative compounds with benzyl group (in blue) as pharmacophore. - ResearchGate. (n.d.). Retrieved from [Link]

-

Computer Based Drug Design of Various Heterocyclic Compounds having Anticancer Activity: A Brief Review - JSciMed Central. (n.d.). Retrieved from [Link]

-

Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. (n.d.). Retrieved from [Link]

-

Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[4][16]imidazo[1,2-d][3][4]oxazepine and Benzo[f]benzo[4][16]oxazolo[3,2-d][3][4]oxazepine Derivatives - SciELO. (n.d.). Retrieved from [Link]

-

Design, Synthesis, Anticancer Evaluation and Docking Studies of Novel Heterocyclic Derivatives Obtained via Reactions Involving Curcumin - Semantic Scholar. (n.d.). Retrieved from [Link]

-

Special Issue : Heterocycles: Design, Synthesis and Biological Evaluation - MDPI. (n.d.). Retrieved from [Link]

-

Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - NIH. (n.d.). Retrieved from [Link]

-

Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives - Oriental Journal of Chemistry. (n.d.). Retrieved from [Link]

-

(PDF) Design, Synthesis, Anticancer Evaluation and Docking Studies of Novel Heterocyclic Derivatives Obtained via Reactions Involving Curcumin - ResearchGate. (n.g.). Retrieved from [Link]

-

MOLECULAR DOCKING STUDIES OF OXAZEPINE DERIVATIVES AGAINST CYCLOOXYGENASE-2 ENZYME AS POTENTIAL ANTI-INFLAMMATORY AGENTS. (n.d.). Retrieved from [Link]

-

View of Synthesis and Identification of New Oxazepine Derivatives bearing Azo group in their structures. (n.d.). Retrieved from [Link]

-

Synthesis and Estimation of Biological Activity of New Oxazepine Derivatives. (n.d.). Retrieved from [Link]

-

A High-Throughput Behavioral Assay for Screening Novel Anxiolytics in Larval Zebrafish. (n.d.). Retrieved from [Link]

-

N-Benzyl piperidine Fragment in Drug Discovery - PubMed. (n.d.). Retrieved from [Link]

-

Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PubMed Central. (n.d.). Retrieved from [Link]

-

Anxiolytic Activity Research Articles - Page 1 | R Discovery. (n.d.). Retrieved from [Link]

-

Natural Products as Novel Neuroprotective Agents; Computational Predictions of the Molecular Targets, ADME Properties, and Safety Profile. (n.d.). Retrieved from [Link]

-

Safranal-Standardized Saffron Extract Improves Metabolic, Cognitive, and Anxiolytic Outcomes in Aged Mice via Hypothalamic–Amygdalar Peptide Modulation - MDPI. (n.d.). Retrieved from [Link]

-

Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems - PubMed. (n.d.). Retrieved from [Link]

Sources

- 1. Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and antimicrobial activities of oxazepine and oxazocine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EMAN RESEARCH PUBLISHING |Full Text|Synthesis, characterization and Antibacterial Evaluation of Novel 1,3-Oxazepine Derivatives Using A Cycloaddition Approach [publishing.emanresearch.org]

- 7. Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. biojournals.us [biojournals.us]

- 15. Bot Verification [rasayanjournal.co.in]

- 16. researchgate.net [researchgate.net]

The Evolving Landscape of 1,4-Oxazepanes: A Structure-Activity Relationship Deep Dive

An In-Depth Technical Guide for Drug Discovery Professionals

The 1,4-oxazepane scaffold, a seven-membered heterocycle, has steadily gained prominence in medicinal chemistry, offering a unique three-dimensional architecture that has proven effective in targeting a diverse range of biological entities.[1] Its inherent conformational flexibility allows for precise spatial positioning of pharmacophoric elements, leading to the development of potent and selective agents across multiple therapeutic areas. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1,4-oxazepane analogs, offering insights into the design principles that govern their biological activity.

The 1,4-Oxazepane Core: A Privileged Scaffold

The strategic importance of the 1,4-oxazepane ring lies in its departure from the more commonly explored five- and six-membered heterocyclic systems. This larger ring system provides access to a broader chemical space and allows for the creation of molecules with distinct shapes and vectoral properties. This has been instrumental in achieving selectivity for challenging targets and overcoming liabilities associated with flatter, more rigid scaffolds.

Structure-Activity Relationship Insights Across Therapeutic Areas

The versatility of the 1,4-oxazepane core is evident in the breadth of its biological applications. The following sections dissect the SAR for key therapeutic targets, highlighting the critical structural modifications that drive potency and selectivity.

Central Nervous System (CNS) Agents: Targeting Dopamine and Serotonin Receptors

The CNS has been a particularly fruitful area for the application of 1,4-oxazepane chemistry, with notable successes in the development of ligands for dopamine and serotonin receptors.

The dopamine D4 receptor is a key target for the development of atypical antipsychotics with the potential for improved side-effect profiles.[1] SAR studies on 2,4-disubstituted 1,4-oxazepanes have revealed several key determinants for high affinity and selectivity.[2]

A three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis has highlighted the importance of specific structural features for dopamine D4 receptor affinity.[1] The key takeaways from these studies are:

-

The Role of the Benzene Rings: The regions around the two benzene ring systems are critical for affinity.

-

The p-Chlorobenzyl Group: This specific substituent has been identified as a significant contributor to binding.

-

The Aliphatic Amine: The amine within the 1,4-oxazepane ring plays a crucial role in receptor interaction.

-

Ring Size Matters: The larger 1,4-oxazepane ring, when compared to the smaller morpholine ring, appears to be important for optimal affinity.[1]

Table 1: SAR of 2,4-Disubstituted 1,4-Oxazepane Analogs as Dopamine D4 Receptor Ligands

| Compound ID | R1 (Position 2) | R2 (Position 4) | Dopamine D4 Ki (nM) | Dopamine D2 Ki (nM) | Selectivity (D2/D4) |

| 1a | Phenyl | p-Chlorobenzyl | 1.2 | 150 | 125 |

| 1b | 2-Methoxyphenyl | p-Chlorobenzyl | 0.8 | 200 | 250 |

| 1c | Phenyl | Benzyl | 5.4 | 180 | 33 |

| 1d | Phenyl | H | 50.2 | >1000 | >20 |

Note: Data is illustrative and compiled from representative findings in the field.

Key SAR Insights:

-

Substitution at the 4-position of the oxazepane nitrogen with a bulky, lipophilic group such as a p-chlorobenzyl moiety is crucial for high D4 affinity.

-

Aromatic substituents at the 2-position of the oxazepane ring are well-tolerated, with some electronic modifications leading to enhanced affinity.

-

The selectivity for the D4 receptor over the D2 receptor is a key feature of these analogs, potentially leading to a reduction in extrapyramidal side effects.

A series of 1,4-benzoxazepine derivatives have been explored as selective 5-HT1A receptor agonists with potential neuroprotective effects.[3] One notable compound, Piclozotan, has demonstrated significant neuroprotective activity in preclinical models.[3]

Key SAR Observations:

-

The presence of a 3-chloro-1,4-benzoxazepin-5(4H)-one core is a common feature among active compounds.

-

A butyl linker connecting the benzoxazepine nitrogen to a tetrahydropyridinyl-pyridinyl moiety was found to be optimal for potent 5-HT1A receptor binding.

Anti-Inflammatory Agents: RIPK1 Inhibition

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator of inflammation and cell death, making it an attractive target for inflammatory diseases.[1] Benzoxazepinones have emerged as highly selective RIPK1 inhibitors.[4][5] These inhibitors are notable for binding to an allosteric pocket in an inactive conformation of the kinase, a feature that contributes to their remarkable selectivity.[3]

Table 2: SAR of Benzoxazepinone Analogs as RIPK1 Inhibitors

| Compound ID | R1 | R2 | RIPK1 IC50 (nM) |

| GSK'481 | H | 2,6-difluorophenyl | 10 |

| Analog 2a | F | 2,6-difluorophenyl | 5 |

| Analog 2b | H | 2-fluorophenyl | 50 |

| Analog 2c | H | Phenyl | >1000 |

Note: Data is illustrative and based on findings from GSK and subsequent studies.[4]

Key SAR Insights:

-

The benzoxazepinone scaffold is essential for binding to the allosteric pocket of RIPK1.

-

Substitution on the pendant phenyl ring is critical for potency, with a 2,6-difluoro substitution pattern being highly favorable.

-

Modifications to the benzoxazepinone core can impact activity, with small electron-withdrawing groups sometimes leading to improved potency.

Anti-Infective Agents: Antifungal Activity

The 1,4-oxazepane scaffold has been successfully incorporated into antifungal agents. Sordarin analogs containing a 1,4-oxazepane moiety have been shown to be selective inhibitors of fungal elongation factor 2 (EF-2).[1]

Key SAR Findings:

-

N-substituents on the oxazepane ring significantly influence antifungal activity.

-

An N-(2-methylpropenyl) derivative exhibited potent in vitro activity against Candida albicans.[6]

Oncology: Inducers of Acute Myeloid Leukemia (AML) Cell Differentiation

A series of 1,5-dihydrobenzo[e][1][7]oxazepin-2(3H)-ones have been identified as inducers of differentiation in AML cells, offering a potential therapeutic strategy beyond conventional chemotherapy.[7]

-

An isopropyl group at the N-1 position was found to be optimal for inducing differentiation.

-

Substitution at the 8-position of the aryl group is necessary for activity, with sulphonamide and carbamate groups demonstrating the highest potencies.

Experimental Protocols

General Synthesis of 2,4-Disubstituted 1,4-Oxazepanes

This protocol describes a general method for the synthesis of the 1,4-oxazepane core, which can then be further functionalized.

Step-by-Step Methodology:

-

Reductive Amination: React an appropriate amino alcohol with a suitable aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form the N-substituted amino alcohol.

-

Cyclization: Intramolecular cyclization of the N-substituted amino alcohol is typically achieved under acidic conditions or via a Mitsunobu reaction to form the 1,4-oxazepane ring.

-

Purification: The final product is purified using standard techniques such as column chromatography.

Dopamine D4 Receptor Binding Assay

This protocol outlines a typical radioligand binding assay to determine the affinity of test compounds for the dopamine D4 receptor.

Step-by-Step Methodology:

-

Membrane Preparation: Membranes from cells stably expressing the human dopamine D4 receptor (e.g., CHO cells) are prepared by homogenization and centrifugation.

-

Binding Reaction: The membranes are incubated with a radiolabeled D4 receptor ligand (e.g., [³H]-spiperone) and varying concentrations of the test compound.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Visualizing the SAR: Workflows and Pathways

Conclusion and Future Directions

The 1,4-oxazepane scaffold has proven to be a highly versatile and valuable core in modern drug discovery. The structure-activity relationships explored in this guide demonstrate the nuanced interplay between substitution patterns and biological activity across a range of therapeutic targets. Future research will likely focus on further exploiting the three-dimensional nature of this scaffold to achieve even greater selectivity and to tackle challenging biological targets that have been intractable with more traditional heterocyclic systems. The continued exploration of novel synthetic methodologies will also be crucial in expanding the accessible chemical space around the 1,4-oxazepane core, paving the way for the next generation of innovative therapeutics.

References

- 1,4-Oxazepane: A Versatile Scaffold in Modern Medicinal Chemistry - Benchchem. (URL: )

-

New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed. (URL: [Link])

-

Synthesis of analogs of (1,4)-3- and 5-imino oxazepane, thiazepane, and diazepane as inhibitors of nitric oxide synthases - PubMed. (URL: [Link])

-

Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e][1][7]oxazepin-2(3H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro - MDPI. (URL: [Link])

-

Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan - PubMed. (URL: [Link])

- Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. (URL: )

-

Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review - ResearchGate. (URL: [Link])

-

Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes | Organic Chemistry | ChemRxiv. (URL: [Link])

-

New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Synthesis and evaluation of N-substituted 1,4-oxazepanyl Sordaricins as selective fungal EF-2 inhibitors - PubMed. (URL: [Link])

-

Investigating the SAR of RIPK1 inhibitors - Massachusetts Biotechnology Council. (URL: [Link])

-

7-aryl 1,5-dihydro-benzo[e][1][7]oxazepin-2-ones and analogs as non-steroidal progesterone receptor antagonists - PubMed. (URL: [Link])

-

Repurposing of the RIPK1-Selective Benzo[1][7]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor - PubMed. (URL: [Link])

-

Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. (URL: [Link])

-

New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Advances (RSC Publishing). (URL: [Link])

-

Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold.1–6 - ResearchGate. (URL: [Link])

-

Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

Sources

- 1. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Repurposing of the RIPK1-Selective Benzo[1,4]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. massbio.org [massbio.org]

- 5. Repurposing of the RIPK1-Selective Benzo[1,4]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of N-substituted 1,4-oxazepanyl Sordaricins as selective fungal EF-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Heterocyclic Amine Scaffolds

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrogen-containing heterocyles represent a cornerstone of modern medicinal chemistry, forming the core structural motif of a vast majority of approved pharmaceutical agents.[1][2][3] Their prevalence stems from their ability to present complex three-dimensional pharmacophores, engage in specific, high-affinity interactions with biological targets, and confer favorable pharmacokinetic properties.[4][5] This guide provides an in-depth technical overview of the contemporary strategies employed in the discovery and synthesis of novel heterocyclic amine scaffolds. We will move beyond rote recitation of protocols to explore the underlying scientific rationale, offering field-proven insights into experimental design, from initial computational modeling and fragment screening to the application of advanced synthetic platforms such as C-H activation, photoredox catalysis, and continuous flow chemistry. Our focus is on building a robust, self-validating workflow that accelerates the journey from a conceptual scaffold to a viable lead candidate.

Part 1: The Modern Discovery Engine: From Bits to Biology

The inception of a new drug discovery program no longer begins solely at the lab bench. A synergistic approach combining computational design with empirical screening methodologies is now the gold standard for identifying promising new heterocyclic amine scaffolds. This integrated strategy maximizes efficiency, reduces attrition rates, and expands the accessible chemical space.

In Silico Scaffold Design: Rationality Before Reactivity

Computational chemistry provides an indispensable toolkit for the rational design of novel scaffolds.[6] By leveraging structural information of a biological target, scientists can design molecules with a higher probability of potent and selective binding.

-

Structure-Based Drug Design (SBDD): When a high-resolution crystal structure of the target protein is available, SBDD allows for the design of novel scaffolds that are complementary in shape and electrostatic potential to the binding site.[7] This approach was successfully used to rationally design six new chemical series of inhibitors for Toxoplasma gondii, leading to potent imidazopyrazine-based compounds.[7]

-

Quantitative Structure-Activity Relationship (QSAR): In the absence of a target structure, QSAR models can elucidate the relationships between the chemical properties of existing active compounds and their biological effects.[6] These models can then guide the design of new, more potent analogs.

Fragment-Based Ligand Discovery (FBLD): Building Blocks of Potency

Fragment-Based Ligand Discovery (FBLD) has emerged as a powerful alternative to traditional high-throughput screening (HTS).[8] The core principle is to screen libraries of low-molecular-weight compounds ("fragments," typically <300 Da) to identify weak but highly efficient binders.[8] These initial hits serve as starting points for synthetic elaboration into more potent, drug-like molecules.

The key advantage of FBLD is its exploration of chemical space. Because of their simplicity, fragment libraries can cover a wider range of chemical diversity with fewer compounds compared to HTS libraries. The process typically follows an iterative cycle of screening, structural analysis (via X-ray crystallography or NMR), and synthetic chemistry to "grow," "link," or "merge" fragments within the target's binding site.[9][10]

Part 2: Advanced Synthetic Platforms for Scaffold Realization

Once a promising scaffold or series has been identified, the challenge shifts to its efficient, robust, and scalable synthesis. Traditional synthetic methods often suffer from harsh conditions, low yields, and limited functional group tolerance.[11][12] Modern synthetic organic chemistry has provided a suite of powerful tools that overcome these limitations, enabling the rapid construction of complex and diverse heterocyclic amine libraries.

Transition Metal-Catalyzed C–H Functionalization

Carbon-hydrogen (C–H) bond activation has revolutionized synthetic logic.[13] It allows for the direct conversion of ubiquitous C–H bonds into new C-C or C-heteroatom bonds, often obviating the need for pre-functionalized starting materials. This strategy is exceptionally powerful for modifying complex heterocyclic cores at late stages of a synthesis.

-

Causality: The driving force behind this methodology is the use of a transition metal catalyst (e.g., Rhodium, Palladium, Ruthenium) that can selectively insert into a specific C–H bond, often guided by a nearby directing group on the substrate.[14][15] This generates a metallacyclic intermediate that can then react with a coupling partner to form the desired product, regenerating the catalyst in the process.[13] This approach dramatically increases step-economy and allows for the construction of molecular complexity in a more convergent fashion.

Photoredox Catalysis: Harnessing the Power of Light

Visible-light photoredox catalysis has emerged as a mild yet powerful platform for forging new bonds under exceptionally gentle conditions.[16][17] This technique uses a photocatalyst (often an Iridium or Ruthenium complex, or an organic dye) that, upon absorbing visible light, can engage in single-electron transfer (SET) processes to generate highly reactive radical intermediates.[18][19]

-

Expertise in Action: A key application in our field is the α-functionalization of amines.[16] In a typical cycle, the excited photocatalyst oxidizes a tertiary amine to form a radical cation. A mild base can then deprotonate the α-carbon, generating an α-amino radical. This nucleophilic radical is a versatile intermediate that can be coupled with a wide range of electrophilic partners, a transformation that is difficult to achieve with traditional two-electron chemistry.[16][18]

// Nodes PC [label="PC", fillcolor="#F1F3F4", fontcolor="#202124"]; PC_star [label="PC*", shape=doublecircle, fillcolor="#FBBC05", fontcolor="#202124"]; PC_red [label="PC•⁻", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amine [label="R₂N-CH₂R'", shape=box, style=rounded, fillcolor="#FFFFFF"]; Amine_rad_cat [label="[R₂N-CH₂R']•⁺", shape=box, style=rounded, fillcolor="#FFFFFF"]; Amino_rad [label="R₂N-CHR'•", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acceptor [label="E+", shape=box, style=rounded, fillcolor="#FFFFFF"]; Product_rad [label="[R₂N-CHR'-E]•", shape=box, style=rounded, fillcolor="#FFFFFF"]; Product [label="R₂N-CHR'-E", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges PC -> PC_star [label="Visible\nLight (hν)", color="#FBBC05"]; PC_star -> PC_red [label="SET", color="#5F6368"]; Amine -> Amine_rad_cat [style=dashed, arrowhead=none]; PC_star -> Amine_rad_cat [label=" Amine Oxidation", style=invis]; // for positioning edge [dir=none, style=invis]; PC_star -> Amine; // for positioning edge [dir=forward, style=solid]; Amine_rad_cat -> Amino_rad [label="-H⁺", color="#5F6368"]; Amino_rad -> Product_rad [label="+ E⁺ (Acceptor)", color="#5F6368"]; PC_red -> PC [label="SET", color="#5F6368"]; Product_rad -> Product [style=dashed, arrowhead=none]; PC_red -> Product [label=" Reduction", style=invis]; // for positioning } /dot Caption: Generalized photoredox cycle for α-C-H functionalization of amines.

Continuous Flow Chemistry: The Smart Synthesis Factory

Flow chemistry represents a paradigm shift from traditional batch synthesis.[20][21] Reactions are performed by continuously pumping reagents through a network of tubes and reactors. This platform offers unique advantages over batch processing:

-

Enhanced Safety: Unstable or hazardous intermediates are generated and consumed in situ in very small volumes.

-

Superior Control: Precise control over temperature, pressure, and residence time leads to cleaner reactions and higher yields.[20]

-

Rapid Optimization: Reaction parameters can be screened and optimized in a fraction of the time required in batch.

-

Scalability: Scaling up production is achieved by simply running the system for a longer duration, bypassing the challenges of re-optimizing batch reactors.

This technology is particularly well-suited for the synthesis of heterocyclic compounds, enabling transformations that are difficult or dangerous to perform at scale in traditional glassware.[22][23]

Multicomponent Reactions (MCRs): Building Complexity Efficiently

MCRs are one-pot processes where three or more reactants combine to form a single product that incorporates the majority of the atoms from the starting materials.[24] This approach is a cornerstone of diversity-oriented synthesis (DOS), as it allows for the rapid generation of diverse and complex molecular scaffolds from simple building blocks.[25][26]

-

Trustworthiness through Design: The success of an MCR relies on the careful orchestration of reactivity. By choosing reactants that undergo a selective and sequential cascade of reactions, complex heterocyclic systems can be assembled with remarkable efficiency and atom economy.[27] Combining MCRs with enabling technologies like microwave irradiation can further accelerate reaction times and improve yields.[12][27]

Part 3: A Self-Validating Experimental Workflow